4-硝基苯基甲基膦酸酯

描述

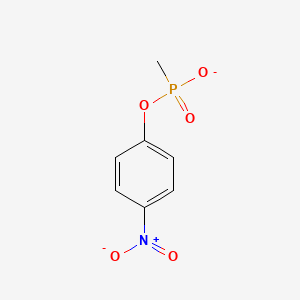

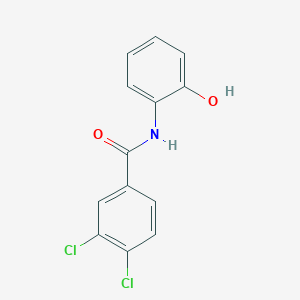

4-Nitrophenyl methylphosphonate is an organophosphorus compound . It is a derivative of phosphonic acid, which contains a chemically stable C-P bond .

Synthesis Analysis

The synthesis of 4-Nitrophenyl methylphosphonate involves the reactivity of bis-(O,Op-nitrophenyl) methylphosphonate with 2-fluoroethanol in the presence of DBU . An improved radiosynthesis of O-(2-[18F]fluoroethyl)-O-(p-nitrophenyl)methylphosphonate has been reported, which provides a more robust radiosynthesis .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl methylphosphonate is C7H7NO5P . It contains a chemically stable C-P bond, which is considered a relic of the reducing atmosphere on primitive earth .

Chemical Reactions Analysis

The catalytic reduction of 4-Nitrophenyl methylphosphonate has been used as a benchmark reaction to assess the activity of nanostructured materials . The alkaline hydrolysis of phenyl methylphosphonate and p-nitrophenyl methylphosphonate with the application of NaOH has also been studied .

科学研究应用

神经毒剂替代物

4-硝基苯基甲基膦酸酯在科学研究中被用作沙林等神经毒剂的替代物。 它有助于研究人员了解乙酰胆碱酯酶(AChE)的抑制能力,这对于开发抗神经毒剂和保护措施至关重要 .

乙酰胆碱酯酶抑制研究

合成此化合物是为了测试AChE的抑制能力,为其作为沙林等神经毒剂的化学模拟物的适用性提供见解 .

中枢神经系统可渗透的复活剂的开发

研究人员已使用4-硝基苯基甲基膦酸酯来开发用于神经毒剂中毒的中枢神经系统(CNS)可渗透的复活剂。 这涉及化学合成、计算建模以及详细的体外和体内测定的迭代方法 .

水解研究

该化合物在碱性水解过程中的行为已得到研究,重点在于对P=O官能团中磷原子的亲核攻击。 这项研究对理解类似化合物的降解具有重要意义 .

脑切片测定法开发

已建立一种新的脑切片测定法,以测试AChE复活剂对暴露于有机磷类AChE抑制剂后观察到的过度兴奋的影响,使用4-硝基苯基甲基膦酸酯作为沙林替代物 .

生物降解研究

安全和危害

未来方向

作用机制

Target of Action

The primary target of 4-Nitrophenyl methylphosphonate is acetylcholinesterase (AChE) . AChE is a critical enzyme that breaks down acetylcholine, a neurotransmitter, in the synapses and neuromuscular junctions. By inhibiting AChE, 4-Nitrophenyl methylphosphonate affects the regulation of acetylcholine, leading to an accumulation of this neurotransmitter .

Mode of Action

4-Nitrophenyl methylphosphonate acts as an inhibitor of AChE . It binds to the active site of AChE, preventing it from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synapses, leading to overstimulation of the nervous system .

Biochemical Pathways

The inhibition of AChE by 4-Nitrophenyl methylphosphonate affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter for signal transmission in the nervous system. By inhibiting AChE, 4-Nitrophenyl methylphosphonate disrupts the normal functioning of this pathway, leading to an excess of acetylcholine .

Pharmacokinetics

It’s known that the compound is a potent inhibitor of ache in various tissues, including the brain, skeletal muscle, diaphragm, and serum . The time to peak brain AChE inhibition for similar compounds has been found to be about 1 hour post-exposure .

Result of Action

The inhibition of AChE by 4-Nitrophenyl methylphosphonate leads to an accumulation of acetylcholine in the synapses and neuromuscular junctions . This results in hyperstimulation of the nervous system, which can cause symptoms such as loss of consciousness, seizures, and potentially death from respiratory failure .

生化分析

Biochemical Properties

4-Nitrophenyl Methylphosphonate is known to interact with various enzymes and proteins. It has been found to efficiently catalyze the hydrolysis of organophosphonate and carboxylate esters . The enzyme Pmi1525 from Proteus mirabilis HI4320, a member of the amidohydrolase superfamily, has been identified as one of the enzymes that interact with 4-Nitrophenyl Methylphosphonate .

Cellular Effects

Given its role in catalyzing the hydrolysis of organophosphonate and carboxylate esters, it can be inferred that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

4-Nitrophenyl Methylphosphonate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is stereoselective for the hydrolysis of chiral methylphosphonate esters .

Metabolic Pathways

4-Nitrophenyl Methylphosphonate is involved in metabolic pathways that include interactions with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

methyl-(4-nitrophenoxy)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPXTXIEAOSJBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673142 | |

| Record name | 4-Nitrophenyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1832-64-0 | |

| Record name | 4-Nitrophenyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Ar,8aR)-4,4a,6,7,8,8a-hexahydropyrano[3,2-b]pyran-3-one](/img/structure/B1653348.png)

![1-isopentyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole hydrochloride](/img/structure/B1653354.png)

![1-[2-(propan-2-ylsulfanyl)ethyl]-1H-indazole-3-carbonitrile](/img/structure/B1653356.png)

![4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B1653358.png)

![1,1'-[(Dichloromethanediyl)disulfonyl]dibenzene](/img/structure/B1653359.png)

![methyl 1-{[4-(acetyloxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1653360.png)

![1-Azaspiro[5.6]dodecane](/img/structure/B1653363.png)

![7-Ethyl-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1653369.png)